

# An In-depth Technical Guide to the Solubility of 8-Hydroxyquinoline-5-carbaldehyde

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## Compound of Interest

**Compound Name:** 8-Hydroxyquinoline-5-carbaldehyde

**Cat. No.:** B1267011

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **8-Hydroxyquinoline-5-carbaldehyde**, a pivotal intermediate in the synthesis of various biologically active compounds. This document is designed to equip researchers, scientists, and drug development professionals with the necessary information for its effective use in experimental and developmental settings. While extensive quantitative solubility data across a wide range of solvents is not readily available in published literature, this guide consolidates the existing qualitative information and furnishes detailed experimental protocols for the determination of its solubility profile.

## Core Concepts in Solubility

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and efficacy in various applications. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For drug development professionals, understanding the solubility of a compound like **8-Hydroxyquinoline-5-carbaldehyde** is fundamental for designing appropriate delivery systems and ensuring predictable therapeutic outcomes.

## Solubility Profile of 8-Hydroxyquinoline-5-carbaldehyde

The molecular structure of **8-Hydroxyquinoline-5-carbaldehyde**, featuring both a hydroxyl group and a carbaldehyde group on the quinoline scaffold, suggests a degree of polarity that influences its solubility. The hydroxyl group, in particular, is known to enhance solubility in polar solvents.<sup>[1]</sup>

## Quantitative Solubility Data

Comprehensive quantitative solubility data for **8-Hydroxyquinoline-5-carbaldehyde** in a wide array of solvents is limited. However, information on the closely related compound, 8-Hydroxyquinoline-2-carbaldehyde, indicates high solubility in Dimethyl Sulfoxide (DMSO). This can serve as a useful reference point for researchers.

Solvent	Solubility (mg/mL)	Molar Solubility (M)	Notes
8-Hydroxyquinoline-5-carbaldehyde			
Chloroform	Slightly Soluble	-	Qualitative data.
Methanol	Slightly Soluble	-	Qualitative data.
8-Hydroxyquinoline-2-carbaldehyde (for reference)			
Dimethyl Sulfoxide (DMSO)	100	0.577	Ultrasonic assistance may be required. It is recommended to use newly opened, hygroscopic DMSO for optimal dissolution.

## Qualitative Solubility Observations

- Polar Solvents: The presence of the hydroxyl group is expected to confer some solubility in polar solvents.<sup>[1]</sup>
- Aprotic Solvents: Based on the data for the 2-carbaldehyde isomer, good solubility in aprotic polar solvents like DMSO can be anticipated.

# Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established protocols are recommended.

## Thermodynamic (Equilibrium) Solubility Assay

This method determines the saturation solubility of a compound and is considered the gold standard.[2][3]

Methodology:

- Sample Preparation: An excess amount of solid **8-Hydroxyquinoline-5-carbaldehyde** is accurately weighed and placed into a glass vial.
- Solvent Addition: A precise volume of the desired solvent (e.g., water, ethanol, phosphate-buffered saline pH 7.4) is added to the vial.
- Equilibration: The vial is sealed and agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is recommended to ensure continuous mixing.
- Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
- Quantification: The concentration of **8-Hydroxyquinoline-5-carbaldehyde** in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

## Kinetic Solubility Assay

This high-throughput method is often used in the early stages of drug discovery to assess the solubility of a compound from a DMSO stock solution.

Methodology:

- Stock Solution Preparation: A concentrated stock solution of **8-Hydroxyquinoline-5-carbaldehyde** is prepared in DMSO (e.g., 10-20 mM).

- Assay Plate Preparation: A small volume of the DMSO stock solution is added to the wells of a microtiter plate.
- Aqueous Buffer Addition: The desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is added to the wells containing the DMSO stock solution.
- Incubation: The plate is incubated at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation.
- Precipitate Separation/Detection: Any precipitate formed is either separated by filtration or centrifugation, or detected by nephelometry (light scattering).
- Quantification: The concentration of the compound remaining in the solution is quantified using a suitable analytical technique.

## Synthesis of 8-Hydroxyquinoline-5-carbaldehyde

The synthesis of **8-Hydroxyquinoline-5-carbaldehyde** can be achieved through the formylation of 8-hydroxyquinoline. The Reimer-Tiemann reaction is a classical method for this transformation.

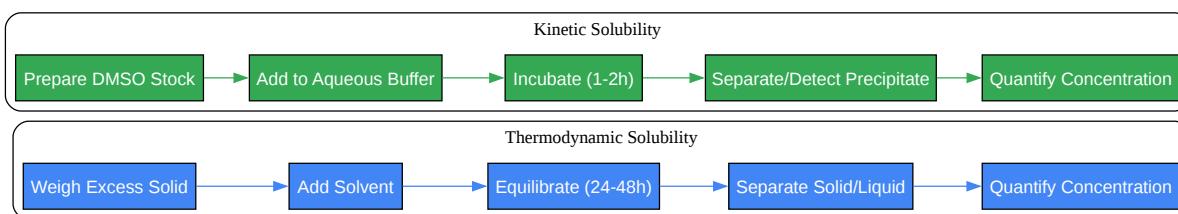
## Synthetic Protocol via Reimer-Tiemann Reaction

- Reactant Preparation: 8-Hydroxyquinoline is dissolved in ethanol.
- Base Addition: A solution of sodium hydroxide in water is added to the ethanolic solution of 8-hydroxyquinoline.
- Reaction Initiation: The mixture is heated to reflux, and chloroform is added dropwise over a period of 30 minutes.
- Reflux: The reaction mixture is maintained at reflux for an extended period (e.g., 20 hours).
- Work-up: Ethanol and unreacted chloroform are removed by distillation under reduced pressure. The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude product.

- Purification: The resulting solid is extracted with dichloromethane and purified by column chromatography on silica gel.

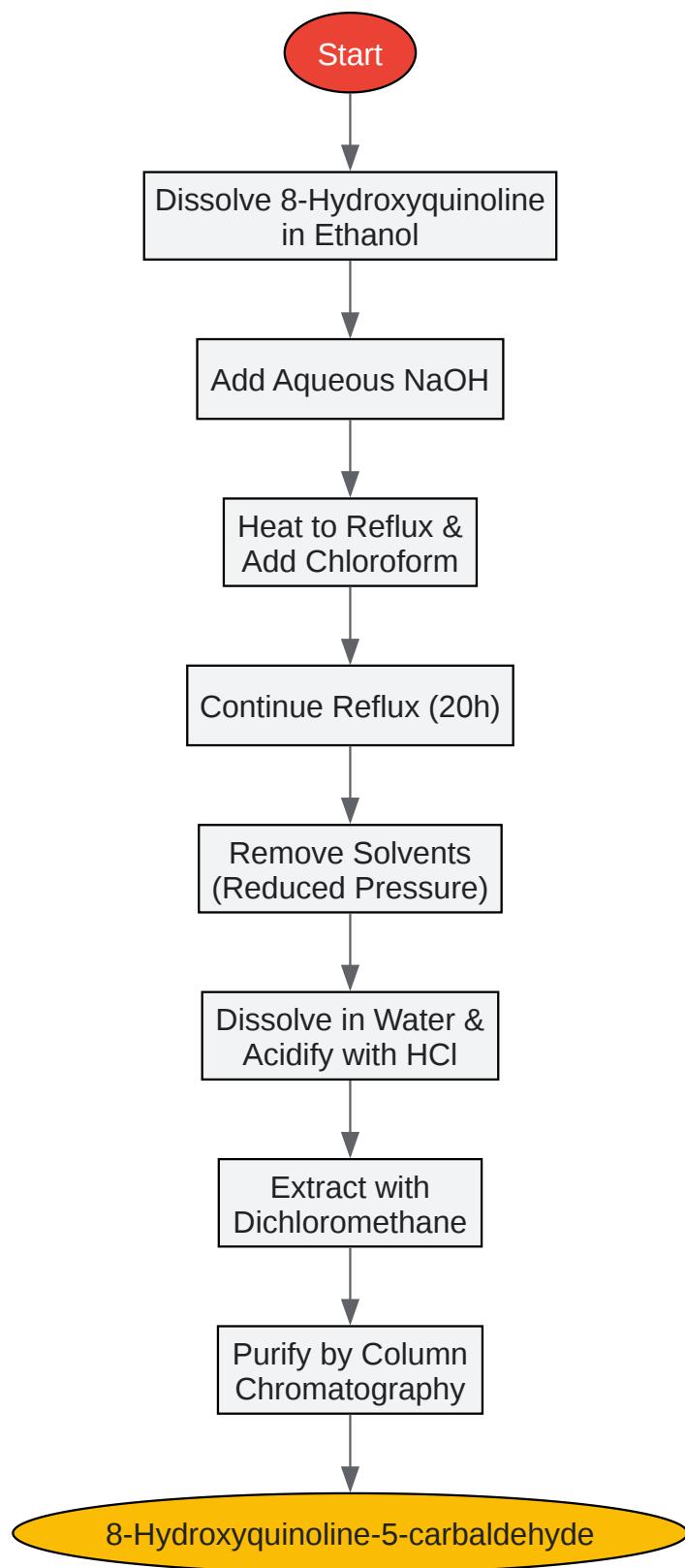
## Visualizing Workflows

To aid in the conceptualization of experimental and synthetic processes, the following diagrams are provided.



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Caption: Experimental Workflows for Solubility Determination.



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Caption: Synthesis Workflow for **8-Hydroxyquinoline-5-carbaldehyde**.

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## References

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